

D-Sorbose chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **D-Sorbose**

Cat. No.: **B1201733**

[Get Quote](#)

An In-depth Technical Guide to **D-Sorbose**: Structure, Properties, and Applications

Executive Summary: **D-Sorbose** is a ketohexose monosaccharide, an enantiomer of the more common L-Sorbose. While L-Sorbose stands as a cornerstone intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid) via the Reichstein process, **D-Sorbose** is a rare sugar of significant interest to researchers for its unique biochemical properties and potential applications as a functional food ingredient. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis pathways, key applications, and analytical methodologies relevant to **D-Sorbose**, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

D-Sorbose is a six-carbon monosaccharide with a ketone functional group at the C-2 position, classifying it as a ketohexose.^[1] Its molecular formula is C₆H₁₂O₆, and it has a molecular weight of approximately 180.16 g/mol .^{[1][2]}

Stereochemistry

The stereochemical configuration is crucial to the identity and function of **D-Sorbose**. Its systematic IUPAC name is (3R,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one, which defines the specific spatial arrangement at its three chiral centers (C3, C4, and C5).^{[1][2]} The "D-" designation indicates that the hydroxyl group on the highest-numbered chiral center (C5) is positioned on the right side in its Fischer projection.^[1]

D-Sorbose is stereochemically related to other ketohexoses:

- Enantiomer: It is the mirror image, or enantiomer, of L-Sorbose.[1] While chemically identical in most non-chiral environments, their interaction with biological systems (enzymes, receptors) can differ dramatically. The naturally occurring and industrially significant form for Vitamin C synthesis is L-Sorbose.[3][4]
- Epimer: It is the C-4 epimer of D-psicose, meaning they differ only in the stereochemical configuration at the C-4 position.[1]

In solution, **D-Sorbose** exists in equilibrium between its linear (keto) form and its cyclic furanose and pyranose forms. The crystalline state typically consists of the α -D-sorbopyranose form.[5]

Fig 1. Chemical structures of **D-Sorbose**.

Physicochemical Properties

The physical and chemical properties of **D-Sorbose** are foundational to its handling, analysis, and application. As a white, crystalline solid, it shares many characteristics with other monosaccharides.[3]

Data Presentation: Key Physicochemical Properties of Sorbose

Property	Value	Source(s)
Molecular Formula	C₆H₁₂O₆	[1][3]
Molecular Weight	180.16 g/mol	[1][6]
CAS Number	3615-56-3 (D-Sorbose) 87-79-6 (L-Sorbose)	[1][7][8]
Appearance	White crystalline solid	[3][6]
Melting Point	163–165 °C	[1][9]
Density	~1.65 g/cm ³ (at 15 °C)	[3]
Solubility	Highly soluble in water; sparingly soluble in ethanol and methanol.	[3][4][6][10][11]

| Sweetness | Comparable to sucrose. |[\[1\]](#)[\[3\]](#) |

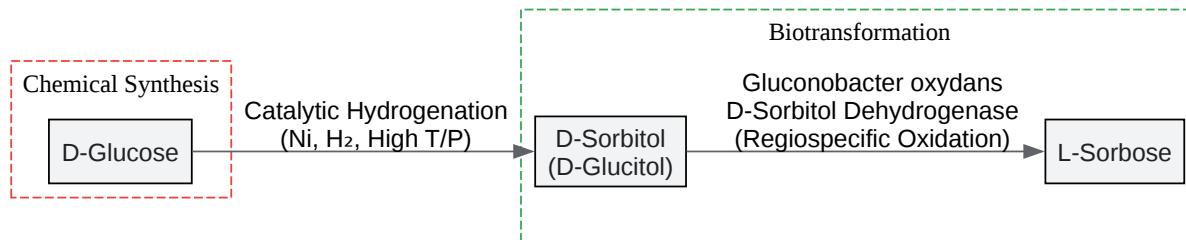
Solubility Profile

The high density of hydroxyl groups makes **D-Sorbose** highly polar and readily soluble in water.[\[3\]](#)[\[6\]](#) Its solubility in organic solvents is limited, a critical factor in designing reaction and purification schemes. For instance, its poor solubility in alcohols like ethanol can be exploited for crystallization-based purification.

Synthesis and Manufacturing

While L-Sorbose is produced on a massive industrial scale, the synthesis of **D-Sorbose** is less common and typically confined to laboratory or specialized applications.[\[12\]](#) The core principle, however, involves the highly specific microbial oxidation of a corresponding sugar alcohol (polyol).

The Principle of Regiospecific Microbial Oxidation


The industrial synthesis of sorbose isomers is a classic example of biotransformation. The causality for choosing a microbial step over a purely chemical one is the exquisite regiospecificity of bacterial dehydrogenases. Organisms like *Gluconobacter oxydans* possess membrane-bound enzymes that can oxidize a specific hydroxyl group on a polyol substrate with near-perfect accuracy.[\[13\]](#)[\[14\]](#)[\[15\]](#) This avoids the need for complex and costly chemical protection/deprotection steps that would be required to prevent the oxidation of other hydroxyl groups.[\[16\]](#)

Industrial Synthesis of L-Sorbose from D-Sorbitol

The pathway from D-Sorbitol to L-Sorbose is the most well-documented and serves as a model for this type of biotransformation.[\[17\]](#)[\[18\]](#)

- Hydrogenation of D-Glucose: D-Glucose, an inexpensive starting material derived from corn starch, is catalytically hydrogenated using a nickel catalyst under high temperature and pressure to produce D-Sorbitol (also known as D-glucitol).[\[16\]](#)[\[19\]](#)
- Microbial Oxidation of D-Sorbitol: A sterile aqueous solution of D-Sorbitol is fermented with a culture of *Gluconobacter oxydans* under controlled aerobic conditions (typically 30-35°C, pH 4.0-6.0).[\[13\]](#)[\[19\]](#)[\[20\]](#) The bacterial D-sorbitol dehydrogenase specifically oxidizes the

hydroxyl group at the C-5 position of D-Sorbitol to yield L-Sorbose with exceptionally high yields, often approaching 100%.[\[13\]](#)[\[18\]](#)[\[21\]](#)

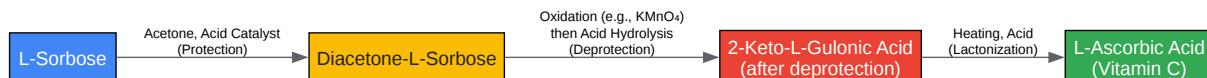
[Click to download full resolution via product page](#)

Fig 2. Industrial workflow for L-Sorbose synthesis.

Synthesis of D-Sorbose

The production of **D-Sorbose** requires a different starting polyol to achieve the correct stereochemistry. Research has shown that **D-Sorbose** can be produced by the microbial oxidation of D-galactitol (also known as dulcitol) using certain bacterial strains. The principle remains the same: the regiospecific oxidation of the polyol by microbial dehydrogenases yields the target ketohexose.

Key Applications in Industry and Research


The primary industrial relevance of the sorbose family lies in the production of Vitamin C. However, **D-Sorbose** itself has emerging applications based on its unique biochemical interactions.

The Reichstein Process: A Cornerstone Application

The Reichstein process, developed in the 1930s, is a semi-synthetic method that remains a major industrial route for producing Vitamin C (L-ascorbic acid).[\[16\]](#)[\[19\]](#)[\[20\]](#) It masterfully combines a key microbial step with subsequent chemical transformations, starting from L-Sorbose.

Experimental Protocol: Key Steps of the Reichstein Process

- Protection Step (Acetal Formation): L-Sorbose is reacted with acetone in the presence of a strong acid catalyst. This protects four of the hydroxyl groups by forming a di-acetal (specifically, 2,3:4,6-diisopropylidene- α -L-sorbose).[16][19] This step is crucial because it leaves only the primary hydroxyl group at the C-1 position available for oxidation.
- Oxidation: The unprotected C-1 hydroxyl group is oxidized to a carboxylic acid using an oxidizing agent like potassium permanganate (KMnO_4) or via catalytic oxidation with platinum.[19] This forms the corresponding gulonic acid derivative.
- Deprotection and Lactonization: The product is then treated with acid and heated. This removes the acetone protecting groups and promotes an intramolecular esterification (lactonization), where the C-4 hydroxyl group attacks the C-1 carboxyl group, forming the five-membered lactone ring characteristic of L-ascorbic acid.[19][20]

[Click to download full resolution via product page](#)

Fig 3. Key transformations in the Reichstein process.

Emerging Application: D-Sorbose as a Functional Sweetener

Recent research has highlighted the potential of **D-Sorbose** as a novel sweetener with health benefits. Studies have shown that **D-Sorbose** can inhibit the activity of disaccharidases, such as sucrase, in the small intestine.[1][22]

- Mechanism of Action: By inhibiting these enzymes, **D-Sorbose** can slow the breakdown of dietary sugars like sucrose into absorbable monosaccharides (glucose and fructose). The inhibitory mode for sucrase has been identified as uncompetitive.[22]
- Therapeutic Potential: This action leads to a suppressed postprandial (after-meal) spike in blood glucose and insulin levels in animal models.[22] This suggests that **D-Sorbose** could

be a valuable functional ingredient in foods designed to help manage blood sugar and may contribute to the prevention of conditions like type 2 diabetes mellitus.[22]

Analytical and Quality Control Protocols

Accurate quantification of **D-Sorbose** in reaction mixtures, final products, or biological samples is critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.[6][23]

HPLC with Refractive Index Detection (HPLC-RID)

Since simple sugars like **D-Sorbose** lack a UV chromophore, they cannot be readily detected by standard UV-Vis detectors.[23] The method of choice is therefore HPLC coupled with a Refractive Index Detector (RID), which measures the change in the refractive index of the mobile phase as the analyte elutes from the column.[23][24]

Experimental Protocol: Quantification of **D-Sorbose** by HPLC-RID

- Instrumentation:
 - HPLC system with a degasser, quaternary or isocratic pump, autosampler, and column oven.
 - Refractive Index Detector (RID). The detector's internal temperature must be strictly controlled and kept constant, typically 35-40°C, to minimize baseline drift.
- Chromatographic Conditions:
 - Column: A ligand-exchange or amino-bonded column specifically designed for carbohydrate analysis (e.g., Bio-Rad Aminex HPX-87 series, or a similar column).
 - Mobile Phase: Degassed, HPLC-grade water is often sufficient for ligand-exchange columns. For amino columns, an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) is common.[24]
 - Flow Rate: Typically 0.5 - 1.0 mL/min.

- Column Temperature: Maintained at an elevated temperature (e.g., 60-85°C for ligand-exchange columns) to improve peak shape and resolution.
- Standard and Sample Preparation:
 - Standard Preparation: Prepare a stock solution of high-purity **D-Sorbose** (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 2, 5, 10 mg/mL).
 - Sample Preparation: Dilute the sample containing **D-Sorbose** with the mobile phase to fall within the concentration range of the calibration curve. Filter all standards and samples through a 0.22 or 0.45 µm syringe filter before injection to protect the column.
- Analysis and Quantification:
 - Equilibration: Equilibrate the entire system, especially the RID, for at least 1-2 hours or until a stable baseline is achieved.
 - Injection: Inject equal volumes (e.g., 10-20 µL) of each standard and sample.
 - Calibration: Generate a calibration curve by plotting the peak area of the **D-Sorbose** standards against their known concentrations. The curve should be linear with a correlation coefficient (R^2) > 0.995.
 - Quantification: Determine the concentration of **D-Sorbose** in the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

D-Sorbose, while less prevalent than its L-enantiomer, is a molecule of significant scientific interest. Its well-defined stereochemistry provides a basis for understanding its physical properties and biological functions. The principles of its synthesis, rooted in the regiospecificity of microbial enzymes, are a hallmark of industrial biotechnology. While the legacy of the sorbose family is cemented by its indispensable role in Vitamin C production, the future of **D-Sorbose** specifically may lie in the development of novel functional foods and therapeutics aimed at modulating carbohydrate metabolism. The analytical protocols outlined herein provide

the necessary tools for researchers and developers to reliably quantify and study this promising rare sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy D-sorbose | 3615-56-3 [smolecule.com]
- 2. D-Sorbose | C6H12O6 | CID 107428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sorbose - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. L(-)Sorbose [sigmaaldrich.com]
- 7. L(-)-Sorbose, 100 g, CAS No. 87-79-6 | Monosaccharides | Carbohydrates | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 8. CAS 87-79-6: L-(-)-Sorbose | CymitQuimica [cymitquimica.com]
- 9. labsolu.ca [labsolu.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. JP2876417B2 - Method for producing D-sorbose - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced production of L-sorbose from D-sorbitol by improving the mRNA abundance of sorbitol dehydrogenase in *Gluconobacter oxydans* WSH-003 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced production of L-sorbose by systematic engineering of dehydrogenases in *Gluconobacter oxydans* - PMC [pmc.ncbi.nlm.nih.gov]
- 16. **2** Who Was the First to Synthesize This Molecule? - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]

- 18. Optimized synthesis of L-sorbose by C(5)-dehydrogenation of D-sorbitol with *Gluconobacter oxydans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reichstein process - Wikipedia [en.wikipedia.org]
- 20. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 21. researchgate.net [researchgate.net]
- 22. D-sorbose inhibits disaccharidase activity and demonstrates suppressive action on postprandial blood levels of glucose and insulin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mjas.analis.com.my [mjas.analis.com.my]
- To cite this document: BenchChem. [D-Sorbose chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1201733#d-sorbose-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com